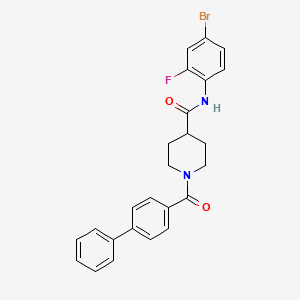![molecular formula C27H31FN4O3 B4063821 2-adamantyl{5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4063821.png)
2-adamantyl{5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine
Descripción general
Descripción
2-adamantyl{5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine is a useful research compound. Its molecular formula is C27H31FN4O3 and its molecular weight is 478.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.23801903 g/mol and the complexity rating of the compound is 762. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Adamantane Derivatives
A study conducted by El-Emam et al. (2020) involved the synthesis of adamantane-1,3,4-thiadiazole hybrid derivatives and their structural determination through low-temperature crystallography. The research utilized the QTAIM approach to characterize intra- and intermolecular interactions, revealing significant insights into the stabilization of crystal structures through non-covalent interactions, including those with halogen substitutions. This study highlights the importance of adamantane derivatives in understanding molecular interactions and the design of materials with tailored properties (El-Emam et al., 2020).
Antimicrobial and Antiviral Activities
Research by El-Emam et al. (2004) on 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and similar compounds revealed their potential antimicrobial and anti-HIV-1 activities. The study identified several compounds with significant in vitro activities against Gram-positive bacteria and Candida albicans, as well as compounds that exhibited reduction of HIV-1 viral replication. This suggests the potential of adamantane derivatives in developing new therapeutic agents (El-Emam et al., 2004).
Synthesis and Characterization of Novel Derivatives
Zurabishvili et al. (2015) explored the synthesis of 2-(1-adamantyl)-1H-benzimidazole and its novel derivatives, offering a pathway to access Schiff bases and amides. This research underscores the versatility of adamantane derivatives in synthetic chemistry, enabling the creation of a variety of compounds with potential applications in drug development and material science (Zurabishvili et al., 2015).
Supramolecular Constructs and Crystal Engineering
Jotani et al. (2018) investigated the supramolecular association in polymorphs of a compound containing adamantane, revealing the significance of charge-assisted hydrogen bonds in the formation of complex structures. This study contributes to the field of crystal engineering, demonstrating how adamantane derivatives can be used to design materials with specific molecular architectures (Jotani et al., 2018).
Hypoglycemic and Antimicrobial Properties
Research by Al-Abdullah et al. (2015) on N-(1-adamantyl)carbothioamide derivatives demonstrated their antimicrobial and hypoglycemic activities. This illustrates the biomedical applications of adamantane derivatives, particularly in treating bacterial infections and managing diabetes (Al-Abdullah et al., 2015).
Propiedades
IUPAC Name |
[4-[3-(2-adamantylamino)-4-nitrophenyl]piperazin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O3/c28-22-3-1-19(2-4-22)27(33)31-9-7-30(8-10-31)23-5-6-25(32(34)35)24(16-23)29-26-20-12-17-11-18(14-20)15-21(26)13-17/h1-6,16-18,20-21,26,29H,7-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUCPIKVCMBTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NC3C4CC5CC(C4)CC3C5)C(=O)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(1-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B4063738.png)
![4-[4-(benzyloxy)phenyl]-2-(butylthio)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4063750.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B4063754.png)
![3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B4063759.png)
![3,5-bis[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B4063764.png)
![4-[[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]amino]benzoic acid](/img/structure/B4063767.png)
![4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide](/img/structure/B4063780.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]azepane](/img/structure/B4063788.png)
![2-[2-[[3-(5-Methyl-1,2-oxazol-3-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methyl]phenoxy]ethanol](/img/structure/B4063791.png)
![2-[5-(azepan-1-yl)-2-nitrophenyl]-4-methylphthalazin-1(2H)-one](/img/structure/B4063795.png)
![ethyl 1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4063798.png)
![N-(3-{[2-(2,5-dimethylphenyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide](/img/structure/B4063800.png)
![5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide](/img/structure/B4063813.png)

